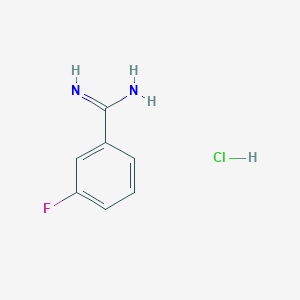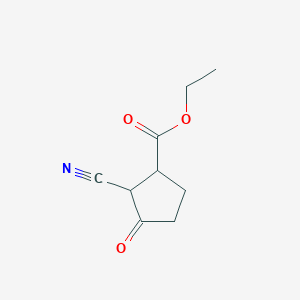
Ethyl 2-cyano-3-oxocyclopentanecarboxylate
Overview
Description
Ethyl 2-cyano-3-oxocyclopentanecarboxylate, also known as ethyl cyanoacrylate, is a colorless liquid with a pungent odor and a low volatility. It is a cyanoacrylate ester, a type of fast-acting adhesive commonly used in medical and industrial applications. Ethyl cyanoacrylate is a monomer and a precursor to polymeric cyanoacrylate adhesives. It is also an important intermediate in the synthesis of a variety of other compounds.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in chemical synthesis, particularly in the formation of various derivatives. For instance, it has been employed in the selective generation of three contiguous stereogenic centers on a cyclohexane ring, demonstrating its versatility in creating complex molecular structures (Herradón & Seebach, 1989).
Antioxidant and Anti-Inflammatory Activities
Studies have also explored its potential in pharmacological contexts. One such study synthesized novel compounds from this compound derivatives, demonstrating significant in vitro antioxidant and in vivo anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds derived from this compound (Madhavi & Sreeramya, 2017).
Application in Asymmetric Synthesis
The compound has been effectively used in the asymmetric synthesis of specific pseudodipeptides, indicating its application in producing peptides and proteins for structural studies and as potential enzyme inhibitors (Dutheuil et al., 2013).
Photoreactions and Synthon Use
This compound is involved in photochemical reactions, leading to the formation of ω-substituted esters, highlighting its utility in photochemical applications (Tokuda et al., 1978). Additionally, it serves as a synthon in the synthesis of macrocyclic systems, demonstrating its importance in constructing complex chemical structures (Zoorob et al., 2012).
Safety and Hazards
The compound is considered combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of Ethyl 2-cyano-3-oxocyclopentanecarboxylate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature
Metabolic Pathways
The metabolic pathways involving this compound are not currently known
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
Properties
IUPAC Name |
ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVQXWNYGDZDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-cyano-3-oxocyclopentanecarboxylate synthesized?
A1: The research article describes the synthesis of this compound through the reaction of sodium cyanide with ethyl acrylate (1a) or ethyl methacrylate (1b). [] This reaction yields the target compound, highlighting a key pathway in synthetic organic chemistry for constructing substituted cyclopentane rings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


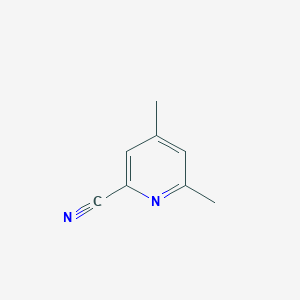
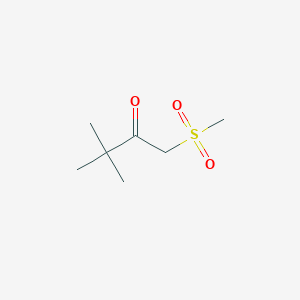
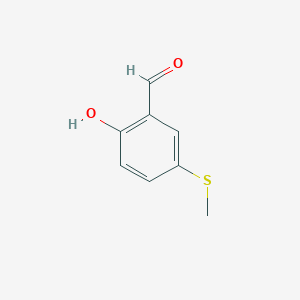
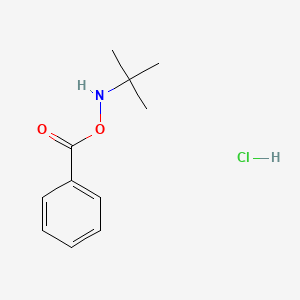
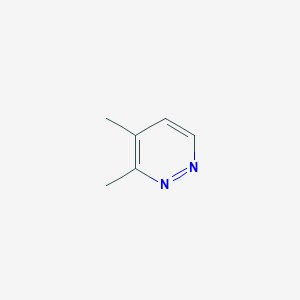


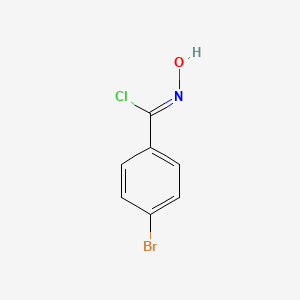
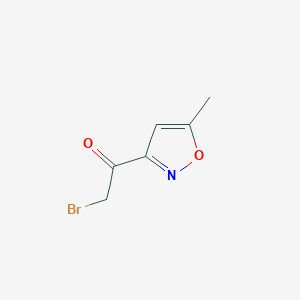



![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)
